6-chloro-N-(oxan-4-yl)pyrimidin-4-amine
Overview
Description
6-chloro-N-(oxan-4-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 6th position of the pyrimidine ring and a tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(oxan-4-yl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with tetrahydro-2H-pyran-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly used in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(oxan-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The tetrahydro-2H-pyran-4-yl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis may result in the formation of pyrimidine-4-amine and tetrahydro-2H-pyran .
Scientific Research Applications
6-chloro-N-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric site. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
6-chloro-N-(oxan-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-pyran-4-yl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H12ClN3O |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
6-chloro-N-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-7-1-3-14-4-2-7/h5-7H,1-4H2,(H,11,12,13) |
InChI Key |
JAHSQLONUYIJHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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